

Milciclib maleate CDC2 kinase inhibition

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Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7

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Experimental Protocols for Key Assays

The following methodologies are adapted from recent research investigating Milciclib in colorectal cancer (CRC) models [1] [2].

Cell Viability and Cytotoxicity (CCK-8 Assay)

This protocol is used to determine the IC50 values of Milciclib.

- **Cell Lines:** Human colorectal cancer cells (e.g., HCT-116, RKO).
- **Seeding:** Plate cells in 96-well plates at a density of 3,000 cells per well and allow to adhere overnight.
- **Dosing:** Treat cells with a range of Milciclib concentrations for 72 hours. A common solvent is DMSO, with a final concentration in culture media not exceeding 0.1%.
- **Viability Measurement:** Add Cell Counting Kit-8 (CCK-8) solution to each well. After incubation, measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability relative to untreated control wells. The IC50 value is the drug concentration that produces a 50% reduction in cell viability.

Colony Formation Assay

This assay evaluates the long-term clonogenic survival of cancer cells after drug treatment.

- **Cell Seeding:** Seed 1,000 cells into each well of a 6-well plate.
- **Drug Treatment:** Treat cells with various concentrations of Milciclib (e.g., 200, 400, 800 nM) for 72 hours.
- **Colony Development:** After treatment, replace the medium with fresh, drug-free medium and incubate the plates until visible colonies form (typically 1-2 weeks).
- **Staining and Counting:** Fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count colonies containing more than 50 cells using imaging software like ImageJ.

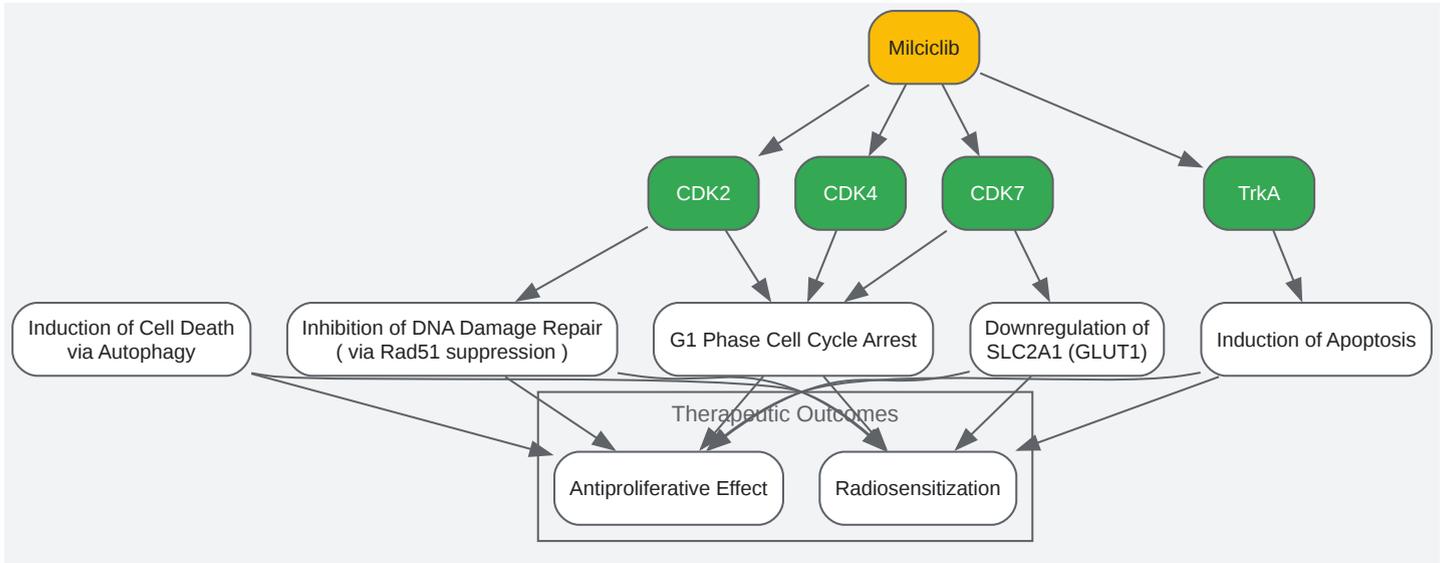
Clonogenic Survival Assay with Irradiation

This method is key for studying Milciclib's role as a radiosensitizer.

- **Cell Preparation:** Culture parental and radiation-resistant CRC cells (e.g., HCT116-RR, DLD-1-RR) in 6-well plates. Adjust the initial seeding density based on the planned radiation dose (e.g., 2,000 cells for 0 Gy, 6,000 cells for 8 Gy).
- **Irradiation:** Subject cells to a single dose of irradiation (e.g., 0, 2, 4, or 8 Gy) using an X-ray machine (e.g., Precision X-RAD 225).
- **Post-Irradiation Culture:** Change the medium 2 days after irradiation.
- **Analysis:** After 2 weeks, fix and stain the colonies. The survival fraction is calculated, and the **Sensitizer Enhancement Ratio (SER)** is determined to quantify the radiosensitizing effect. An SER above 1 indicates a potential radiosensitizing effect [1] [2].

Mechanism of Action & Signaling Pathways

Milciclib exerts its antitumor effects through multi-kinase inhibition, which disrupts key oncogenic processes. The following diagram illustrates its core mechanism of action and downstream consequences.



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Milciclib inhibits multiple kinases, leading to cell cycle arrest, impaired DNA repair, and other antitumor effects.

Clinical Development Status

Milciclib has been investigated in several clinical trials for solid tumors. The table below outlines its current development status.

Indication	Highest Phase	Key Findings / Status
Thymic Cancer (Thymoma/Carcinoma)	Phase II	Trial successfully met primary and secondary endpoints, including increased overall survival [3].
Hepatocellular Carcinoma (HCC)	Phase II	In sorafenib-resistant patients, monotherapy showed a 64.3% clinical benefit rate and median time to progression of 5.9 months. Tolerability was manageable [4] [3].

Indication	Highest Phase	Key Findings / Status
Glioma	Phase I/II	No recent updates located in provided search results [5].
Non-Small Cell Lung Cancer (NSCLC)	Phase I (Deprioritized)	Early data suggested potential in combination with gemcitabine, particularly for KRAS-positive mutations, but development has been deprioritized [3].

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